
N-(5-bromopyrazin-2-yl)-N-methylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-bromopyrazin-2-yl)-N-methylacetamide is a chemical compound that belongs to the class of pyrazine derivatives Pyrazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-bromopyrazin-2-yl)-N-methylacetamide typically involves the reaction of 5-bromopyrazine-2-carboxylic acid with N-methylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-(5-bromopyrazin-2-yl)-N-methylacetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyrazine ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under appropriate conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Catalysts such as palladium or nickel, along with appropriate ligands and bases.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazine derivatives, while coupling reactions can produce more complex aromatic compounds.
Wissenschaftliche Forschungsanwendungen
N-(5-bromopyrazin-2-yl)-N-methylacetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a quorum sensing inhibitor in bacterial studies.
Medicine: Explored for its anticancer properties and potential as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-(5-bromopyrazin-2-yl)-N-methylacetamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit quorum sensing pathways in bacteria, thereby preventing biofilm formation and bacterial communication . In cancer research, it may interact with specific enzymes or receptors involved in cell proliferation and survival .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
N-(5-bromopyrazin-2-yl)-N-methylacetamide is unique due to its specific substitution pattern and the presence of the N-methylacetamide group. This structural feature may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Biologische Aktivität
N-(5-bromopyrazin-2-yl)-N-methylacetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential applications.
Chemical Structure and Synthesis
This compound is a derivative of pyrazine, characterized by the presence of a bromine atom at the 5-position of the pyrazine ring. The synthesis typically involves the reaction of 5-bromopyrazine-2-carbaldehyde with N-methylacetamide under specific conditions, often utilizing solvents like dimethylformamide (DMF) and bases such as potassium carbonate.
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial properties. It has been investigated for its efficacy against various bacterial strains, showing potential as an antimicrobial agent. The specific mechanisms through which it exerts these effects remain to be fully elucidated but may involve the inhibition of bacterial growth or disruption of cellular processes.
Anticancer Potential
The compound has been extensively studied for its anticancer properties. Notably, it has shown significant cytotoxic effects against several cancer cell lines, including:
- Jurkat Cells : IC50 value of approximately 4.64 µM.
- MCF-7 Cells : IC50 value of around 8.47 µM.
- HeLa Cells : IC50 value of about 9.22 µM.
These studies demonstrate that the compound effectively inhibits cell proliferation and induces cell cycle arrest in cancer cells, particularly in the sub-G1 phase, indicating apoptosis .
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. One proposed mechanism includes inhibition of matrix metalloproteinases (MMPs), which are crucial in cancer metastasis and tumor progression. Molecular docking studies have shown promising binding affinities to MMP-2 and MMP-9, suggesting that this compound could serve as a lead for developing new anticancer therapies .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
Compound Name | Structure | IC50 (µM) | Key Activity |
---|---|---|---|
This compound | Structure | Varies by cell line | Anticancer |
1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea | Structure | 4.64 - 9.22 | Anticancer |
This table illustrates the varying potency and specific activities associated with different compounds derived from the pyrazine structure.
Case Studies
- In Vitro Studies : In studies involving various cancer cell lines, this compound demonstrated significant growth inhibition over time. For instance, after 72 hours of treatment at concentrations of 10 µM, MCF-7 cells exhibited a viability reduction to approximately 15% compared to controls .
- In Vivo Studies : Preliminary in vivo studies using chick chorioallantoic membrane assays have suggested that this compound may inhibit angiogenesis in tumor tissues, further supporting its potential as an anticancer agent .
Eigenschaften
Molekularformel |
C7H8BrN3O |
---|---|
Molekulargewicht |
230.06 g/mol |
IUPAC-Name |
N-(5-bromopyrazin-2-yl)-N-methylacetamide |
InChI |
InChI=1S/C7H8BrN3O/c1-5(12)11(2)7-4-9-6(8)3-10-7/h3-4H,1-2H3 |
InChI-Schlüssel |
TVJCCHXKHNIBOL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N(C)C1=CN=C(C=N1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.